molecular formula C13H30ClN B1206052 Tributylmethylammonium chloride CAS No. 56375-79-2

Tributylmethylammonium chloride

Cat. No.: B1206052
CAS No.: 56375-79-2
M. Wt: 235.84 g/mol
InChI Key: IPILPUZVTYHGIL-UHFFFAOYSA-M
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Description

Tributylmethylammonium chloride is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₃N(Cl)CH₃. It is commonly used as a phase-transfer catalyst in various organic synthesis reactions. This compound is known for its ability to facilitate the transfer of ions or molecules between different phases, thereby enabling reactions that might not occur under standard conditions .

Scientific Research Applications

Tributylmethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

Tributylmethylammonium chloride, also known as n,n-dibutyl-n-methylbutan-1-aminium chloride, is a quaternary ammonium salt with a wide range of applications in organic synthesis .

Target of Action

The primary target of this compound is the synthesis of ε-caprolactone and 1-substituted tetrazoles . It acts as a catalyst in these reactions, facilitating the conversion of reactants to products.

Mode of Action

This compound acts as a phase transfer catalyst . In this role, it facilitates the migration of a reactant from one phase into another phase where reaction can take place. This is particularly useful in reactions where reactants are distributed in different phases and cannot interact efficiently.

Biochemical Pathways

The compound is involved in the Baeyer-Villiger oxidation of cyclohexanone . In this reaction, it helps in the synthesis of ε-caprolactone, a monomer used in the production of biodegradable polymers.

Result of Action

The action of this compound results in the efficient synthesis of ε-caprolactone and 1-substituted tetrazoles . These compounds have significant applications in the production of biodegradable polymers and pharmaceuticals, respectively.

Safety and Hazards

TBMAC may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

TBMAC is commonly used as a phase-transfer catalyst in various organic synthesis reactions . Its future directions could involve its use in the preparation of ionic liquids and other organic synthesis reactions .

Biochemical Analysis

Biochemical Properties

Tributylmethylammonium chloride plays a significant role in biochemical reactions, primarily as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of ɛ-caprolactone and 1-substituted tetrazoles . The nature of these interactions is primarily catalytic, where this compound enhances the reaction rates by providing an optimal environment for the reactants to interact.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause serious eye irritation and skin irritation, indicating its potential to disrupt cellular integrity and function . Additionally, it has been reported to be toxic to aquatic life with long-lasting effects, suggesting its potential impact on cellular metabolism and overall cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the efficiency of reactions. At the molecular level, this compound interacts with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, it can act as a catalyst in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone in the presence of potassium peroxymonosulfate as an oxidizing agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may act as an effective phase-transfer catalyst without causing significant adverse effects. At higher doses, it can cause toxic or adverse effects. For instance, it has been reported to cause skin irritation and serious eye irritation, indicating its potential toxicity at higher concentrations . The threshold effects and toxicological profile of this compound in animal models are essential for understanding its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily as a phase-transfer catalyst. It interacts with enzymes and cofactors involved in the synthesis of organic compounds. For example, it can facilitate the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed within various cellular compartments. The localization and accumulation of this compound within cells are essential for understanding its biochemical effects and potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylmethylammonium chloride can be synthesized through the quaternization of tributylamine with methyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction can be represented as follows:

(CH₃CH₂CH₂CH₂)₃N+CH₃Cl(CH₃CH₂CH₂CH₂)₃N(Cl)CH₃\text{(CH₃CH₂CH₂CH₂)₃N} + \text{CH₃Cl} \rightarrow \text{(CH₃CH₂CH₂CH₂)₃N(Cl)CH₃} (CH₃CH₂CH₂CH₂)₃N+CH₃Cl→(CH₃CH₂CH₂CH₂)₃N(Cl)CH₃

The product is then purified through recrystallization or distillation to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

Tributylmethylammonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium chloride
  • Tetraethylammonium chloride
  • Tetrabutylammonium chloride

Uniqueness

Tributylmethylammonium chloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its efficiency as a phase-transfer catalyst compared to other quaternary ammonium salts with shorter or longer alkyl chains .

Properties

IUPAC Name

tributyl(methyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPILPUZVTYHGIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3085-79-8 (Parent)
Record name Tributylmethylammonium chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5044443
Record name N,N-Dibutyl-N-methylbutan-1-aminium chloride
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Molecular Weight

235.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1)
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CAS No.

56375-79-2
Record name Methyltributylammonium chloride
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Record name Tributylmethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1)
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Record name N,N-Dibutyl-N-methylbutan-1-aminium chloride
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Record name Tributylmethylammonium chloride
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Record name TRIBUTYLMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of Tributylmethylammonium chloride in chemical synthesis?

A1: this compound acts as a phase-transfer catalyst in various chemical reactions. For instance, it facilitates the synthesis of aromatic thioethers from aromatic halides and hydrogen sulfide []. This is particularly useful as it allows for the utilization of hydrogen sulfide, a common industrial byproduct, in the production of valuable chemicals. Additionally, it has been successfully employed in the one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from 2-aminothiazoles [].

Q2: How does this compound enhance reaction rates as a catalyst?

A2: this compound acts as a phase-transfer catalyst by facilitating the transfer of reactants between immiscible phases, typically an aqueous phase and an organic phase. It achieves this by forming ion pairs with anionic reactants, making them soluble in the organic phase where the reaction can proceed more efficiently. This is particularly beneficial in reactions involving water-soluble reagents and organic-soluble substrates.

Q3: Beyond catalysis, what other applications utilize the properties of this compound?

A3: this compound is a key component in developing solid polymer electrolytes for all-solid-state chloride ion batteries [, ]. It serves as the source of chloride ions for conduction within the polymer matrix. The development of such batteries is crucial for advancing energy storage technologies that are safer and more environmentally friendly than conventional lithium-ion batteries.

Q4: Are there any studies on how this compound interacts with specific molecules?

A4: Yes, research has investigated the interaction of this compound with calix[4]pyrrole derivatives []. These macrocyclic compounds are known for their ability to bind anions. Studies using NMR titrations and extraction experiments revealed that this compound forms complexes with calix[4]pyrroles, particularly in the presence of chloride ions []. This interaction is influenced by the presence of organic-phase water, highlighting the importance of solvent effects in these systems.

Q5: What is the impact of this compound on the performance of chloride ion batteries?

A5: Research has demonstrated that this compound, when used in conjunction with a crown ether additive in the electrolyte of chloride ion batteries, significantly enhances both the rate capability and cycling stability of polyviologen cathode materials []. This improvement is attributed to the combined effects of improved charge transfer, enhanced ion transport, and increased interface stability within the battery.

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